molecular formula C8H12N2O3 B2513892 2-[1-(1-methyl-1H-imidazol-2-yl)ethoxy]acetic acid CAS No. 1378848-47-5

2-[1-(1-methyl-1H-imidazol-2-yl)ethoxy]acetic acid

Cat. No.: B2513892
CAS No.: 1378848-47-5
M. Wt: 184.195
InChI Key: GAAVXTQOKMWIDF-UHFFFAOYSA-N
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Description

2-[1-(1-methyl-1H-imidazol-2-yl)ethoxy]acetic acid is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1-methyl-1H-imidazol-2-yl)ethoxy]acetic acid typically involves the methylation of 1-methylimidazole followed by an oxidation reaction. The reaction conditions often include the use of oxidizing agents and solvents such as acetonitrile .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale methylation and oxidation processes, utilizing advanced equipment to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-[1-(1-methyl-1H-imidazol-2-yl)ethoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetonitrile, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(1-methyl-1H-imidazol-2-yl)ethoxy]acetic acid is unique due to its specific structure, which allows for versatile chemical reactivity and a broad range of applications. Its ability to form stable complexes with metal ions distinguishes it from other similar compounds, making it valuable in both research and industrial contexts .

Properties

IUPAC Name

2-[1-(1-methylimidazol-2-yl)ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-6(13-5-7(11)12)8-9-3-4-10(8)2/h3-4,6H,5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAVXTQOKMWIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN1C)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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